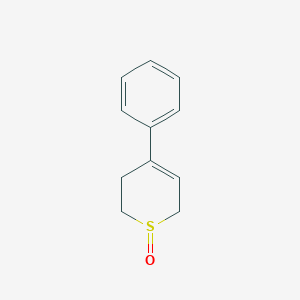
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring. This compound features a phenyl group attached to the thiopyran ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors. For example, a phenyl-substituted diene can undergo cyclization with a sulfur source under acidic or basic conditions to form the thiopyran ring.
Sulfur Insertion: Another method involves the insertion of sulfur into a pre-formed phenyl-substituted pyran ring. This can be achieved using sulfurizing agents such as sulfur dichloride or elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation, nitration, or sulfonation can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules. Its unique structure can be used to study the reactivity of sulfur-containing heterocycles.
Biology: Potential use as a probe to study biological systems that interact with sulfur-containing compounds.
Medicine: Possible applications in drug discovery and development, particularly for compounds that target sulfur-containing enzymes or pathways.
Industry: Use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one would depend on its specific application. In general, the sulfur atom in the thiopyran ring can interact with various molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Thiopyran: The parent compound without the phenyl group.
4-Phenyl-1,2,3,6-tetrahydropyridine: A similar compound with a nitrogen atom instead of sulfur.
4-Phenyl-3,6-dihydro-2H-pyran: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is unique due to the presence of the sulfur atom in the ring, which imparts different chemical properties compared to its oxygen or nitrogen analogs
Properties
CAS No. |
96354-46-0 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-phenyl-3,6-dihydro-2H-thiopyran 1-oxide |
InChI |
InChI=1S/C11H12OS/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6H,7-9H2 |
InChI Key |
OGWJMGJGAMZHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


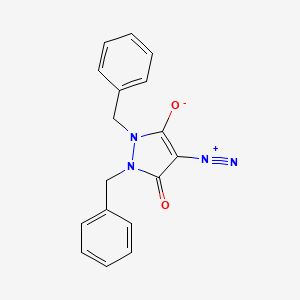
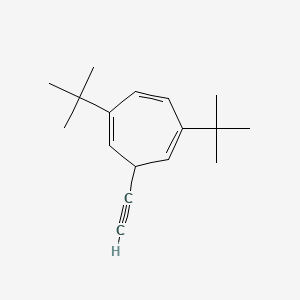
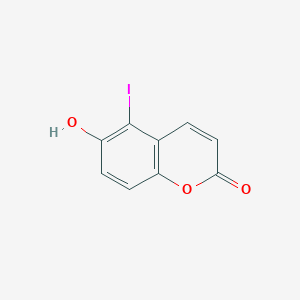
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
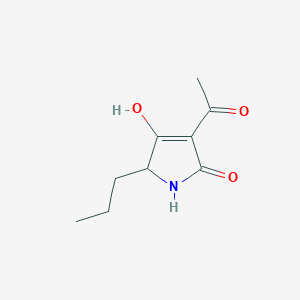

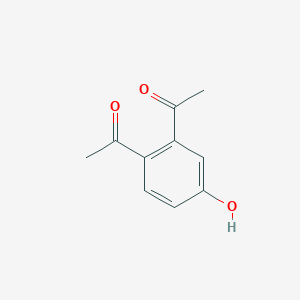
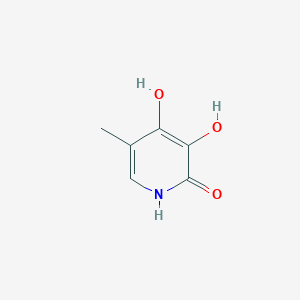
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
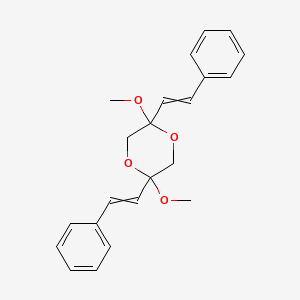

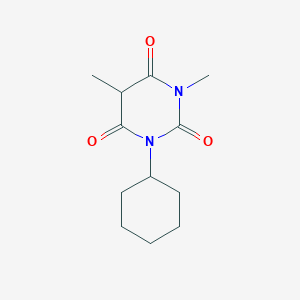
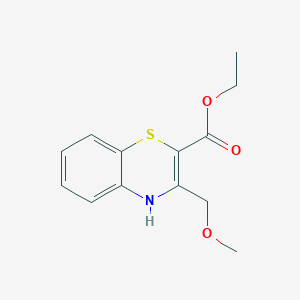
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
